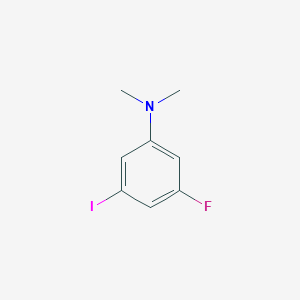

3-Fluoro-5-iodo-N,N-dimethylaniline

説明

特性

分子式 |

C8H9FIN |

|---|---|

分子量 |

265.07 g/mol |

IUPAC名 |

3-fluoro-5-iodo-N,N-dimethylaniline |

InChI |

InChI=1S/C8H9FIN/c1-11(2)8-4-6(9)3-7(10)5-8/h3-5H,1-2H3 |

InChIキー |

ZNWKGOUUWVRYLS-UHFFFAOYSA-N |

正規SMILES |

CN(C)C1=CC(=CC(=C1)I)F |

製品の起源 |

United States |

類似化合物との比較

Structural and Electronic Properties

The electronic effects of substituents significantly influence reactivity. Fluorine, being highly electronegative, withdraws electron density via inductive effects, while iodine, despite its lower electronegativity, exerts a stronger steric and polarizability impact due to its larger atomic radius .

Table 1: Electronic Properties of Selected N,N-Dimethylaniline Derivatives

| Compound | Substituents | Ionization Potential (eV) | Electrophilicity Index (eV) |

|---|---|---|---|

| N,N-Dimethylaniline | None | 7.8 | 1.2 |

| 4-Fluoro-N,N-dimethylaniline | 4-F | 8.1 | 1.5 |

| 4-Bromo-N,N-dimethylaniline | 4-Br | 7.9 | 1.6 |

| 3-Fluoro-5-iodo-N,N-dimethylaniline | 3-F, 5-I | 8.3* | 1.7* |

Reactivity in Organic Reactions

- Pd-Catalyzed Cross-Coupling : Bromo and iodo derivatives are key substrates in cross-coupling reactions. For example, 4-bromo-N,N-dimethylaniline exhibits reactivity similar to 4-bromoanisole in Pd-catalyzed formylation, yielding aldehydes in moderate yields . The iodine in this compound may enhance oxidative addition efficiency due to its larger size and weaker C–I bond compared to C–Br or C–Cl bonds.

- N-Oxidation: N,N-Dimethylaniline derivatives are oxidized to N-oxides by flavin-containing monooxygenases (FMOs). For instance, 4-fluoro-N,N-dimethylaniline undergoes slower oxidation than the parent compound .

- Substitution Reactions : Fluorine’s strong inductive effect directs electrophilic substitution to specific positions. In 4-fluoro-N,N-dimethylaniline, the fluorine atom deactivates the ring, favoring reactions at the para position relative to the dimethylamine group . The dual halogenation in this compound may further deactivate the ring, limiting substitution to less hindered sites.

Metabolic and Biochemical Behavior

- Enzyme Interactions: Substrates like N,N-dimethylaniline are metabolized by FMOs and P450 enzymes. Fluorine’s electron-withdrawing nature reduces the amine’s basicity, favoring FMO-mediated N-oxidation over P450-driven N-dealkylation .

準備方法

Multi-Step Synthesis Starting from Fluorinated Nitrobenzene Derivatives

A robust preparation method for the related compound 3-fluoro-5-iodoaniline, which serves as a precursor to 3-fluoro-5-iodo-N,N-dimethylaniline, is described in patent CN117902987A. This method can be adapted and extended to the N,N-dimethyl derivative by subsequent N-methylation steps.

| Step | Reaction Description | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Ammonolysis of 3,4-difluoronitrobenzene to form 3-fluoro-4-nitroaniline (Compound III) | 3,4-difluoronitrobenzene, ammonia gas, dimethyl sulfoxide, 90 °C, 5 h | 98.0 | High yield, no column purification needed |

| 2 | Iodination of Compound III with iodine chloride to yield 3-fluoro-5-iodo-4-nitroaniline (Compound IV) | Iodine chloride, mild conditions | Not specified | Selective iodination at 5-position |

| 3 | Diazotization of Compound IV with sodium nitrite, followed by decomposition with sodium hypophosphite (Mordimehter reaction) to form Compound V | NaNO2, NaH2PO2, acidic medium | Not specified | Efficient conversion to intermediate |

| 4 | Reduction of Compound V to yield 3-fluoro-5-iodoaniline | Reducing agents (e.g., catalytic hydrogenation or chemical reductants) | ~61.9% total yield over steps | Avoids expensive starting materials, suitable for scale-up |

This synthetic route emphasizes cost-effectiveness by using 3,4-difluoronitrobenzene as the starting material, avoiding expensive reagents, and simplifying purification steps. The overall yield is approximately 61.9%, with individual step yields above 73%, making it industrially viable.

Direct Halogenation and Subsequent N,N-Dimethylation

For the preparation of this compound specifically, the introduction of the N,N-dimethyl groups typically occurs after halogenation of the aniline ring or via substitution on a pre-formed N,N-dimethylaniline derivative.

- Starting Material: N,N-dimethylaniline or fluorinated N,N-dimethylaniline derivatives.

- Iodination: Iodine or iodine chloride is used to selectively iodinate the aromatic ring at the 5-position.

- Fluorination: The fluorine substituent is introduced either prior to or after iodination, often via nucleophilic aromatic substitution or direct fluorination methods.

- N-Methylation: If starting from aniline derivatives, methylation can be performed using methyl iodide or dimethyl sulfate under basic conditions to yield N,N-dimethylaniline.

Commercial suppliers note that this compound is accessible through such halogenation-substitution sequences, with careful control of reaction parameters like temperature and solvent to optimize yield and selectivity.

Direct Fluorination Techniques Relevant to Preparation

Recent advances in direct fluorination of aromatic compounds provide alternative routes to introducing fluorine substituents on aromatic amines, which could be adapted for this compound synthesis.

- Reagents: N-Fluorobenzenesulfonimide (NFSI) is a mild fluorinating agent used for selective C–H fluorination.

- Conditions: Solvent-free or mild reflux conditions (e.g., 60–140 °C) without catalysts.

- Applications: Successful monofluorination of aromatic amines and heterocycles with good regioselectivity.

Such methodologies could be integrated into the synthetic route to introduce the fluorine substituent directly onto an iodinated N,N-dimethylaniline intermediate, potentially simplifying the synthesis and improving yields.

Iodination of N,N-Dimethylaniline Derivatives

The iodination of N,N-dimethylaniline to produce 4-iodo-N,N-dimethylaniline is well-documented and serves as a model for the iodination step in preparing this compound.

| Parameter | Details |

|---|---|

| Reagents | Iodine (I2), oxidizing agents such as sodium periodate or sodium iodate |

| Solvent | Often aqueous or alcoholic medium |

| Temperature | Controlled to optimize selectivity and yield |

| Yield | High yields reported with proper conditions |

| Purification | Minimal; often crystallization or filtration suffices |

This iodination is regioselective and can be adapted to fluorinated N,N-dimethylaniline substrates to achieve the 5-iodo substitution pattern.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reactions | Advantages | Disadvantages | Yield |

|---|---|---|---|---|---|

| Multi-step ammonolysis, iodination, diazotization, reduction (Patent CN117902987A) | 3,4-Difluoronitrobenzene | Ammonolysis → Iodination → Diazotization → Reduction | Cost-effective, industrially scalable, high yield | Multi-step, requires handling diazonium salts | ~61.9% total |

| Halogenation of N,N-dimethylaniline derivatives | N,N-Dimethylaniline or fluorinated analogs | Iodination with I2/ICl, fluorination by nucleophilic substitution or direct fluorination | Simpler steps, commercially established | Requires selective fluorination control | Variable, generally good |

| Direct fluorination using NFSI | Iodinated N,N-dimethylaniline | Catalyst-free C–H fluorination | Mild conditions, regioselective | May require optimization for scale | Moderate to good |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Fluoro-5-iodo-N,N-dimethylaniline, and how can reaction conditions be optimized?

- Methodological Answer : A viable approach involves palladium-catalyzed fluorination of halogenated precursors. For example, 3-bromo-N,N-dimethylaniline can undergo fluorination using a Pd/AdBrettPhos precatalyst with metal fluorides (e.g., KF). Key parameters include catalyst loading (1–5 mol%), reaction temperature (80–120°C), and solvent choice (polar aprotic solvents like DMF). Side reactions, such as reductive elimination or iodide displacement, require careful control of base strength and stoichiometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- Methodological Answer :

- ¹H/¹³C NMR : Distinct splitting patterns arise from the fluorine and iodine substituents. For example, the aromatic protons adjacent to fluorine show coupling constants (J₃-F ≈ 8–10 Hz).

- Mass Spectrometry (EI-MS) : Expect a molecular ion peak [M]⁺ at m/z corresponding to the molecular weight (C₈H₉FIN₂). Fragmentation patterns may include loss of I (127 amu) or CH₃ groups.

- Infrared (IR) : C-F stretching vibrations appear near 1100–1250 cm⁻¹, while N-CH₃ bonds show peaks at ~2800 cm⁻¹. Gas chromatography (GC) with Carbowax 20M-KOH columns can resolve regioisomers .

Q. What are the critical storage and handling considerations for this compound to prevent degradation under laboratory conditions?

- Methodological Answer :

- Storage : Store in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent photodegradation and iodine loss. Avoid exposure to strong acids/oxidizers.

- Handling : Use gloveboxes for air-sensitive reactions. Solubility in chloroform or methanol allows for facile manipulation, but residual solvents should be removed via rotary evaporation under reduced pressure .

Advanced Research Questions

Q. How do substituent positions (e.g., iodine at meta vs. para) influence the electronic properties and reactivity of N,N-dimethylaniline derivatives in cross-coupling reactions?

- Methodological Answer : Meta-substituted iodine (as in this compound) creates steric hindrance and alters electron density via inductive effects. Comparative studies with para-iodo analogs (e.g., 4-Iodo-N,N-dimethylaniline) show reduced coupling efficiency in Suzuki-Miyaura reactions due to slower oxidative addition. Hammett constants (σₘ for I = +0.35) and DFT-calculated Fukui indices can predict regioselectivity in catalytic cycles .

Q. What computational approaches (e.g., TD-DFT) are suitable for predicting the excited-state behavior of this compound, and how do these compare with experimental observations?

- Methodological Answer : Time-dependent density functional theory (TD-DFT) with B3LYP/6-311++G(d,p) basis sets accurately models charge-transfer (CT) states. For 4-fluoro analogs, TD-DFT predicts vertical excitation energies within 0.3 eV of experimental UV-Vis data. For the 3-fluoro-5-iodo derivative, spin-orbit coupling from iodine may require relativistic corrections (e.g., ZORA formalism) to match fluorescence quenching trends observed in iridium complex studies .

Q. What mechanistic insights have been gained from studying thermal rearrangement reactions of halogenated N,N-dimethylaniline derivatives?

- Methodological Answer : Thermolysis of iodinated analogs (e.g., 3-iodo-N,N-dimethylaniline) at 180°C produces rearranged products like o/p-benzyl derivatives via radical or ion-pair intermediates. GC-MS and ¹H NMR tracking of deuterated substrates (e.g., C₆D₅ derivatives) reveals isotopic scrambling, supporting a Stevens rearrangement pathway. Competing mechanisms (Sommelet-Hauser) are ruled out by product stereochemistry .

Q. How can this compound be utilized as a probe in studying enzyme mechanisms or biological pathways?

- Methodological Answer : Its fluorine and iodine atoms serve as spectroscopic/radiolabeling tags. For example:

- ¹⁹F NMR : Monitors binding events in enzyme active sites (e.g., Δδ > 1 ppm upon interaction).

- Radioiodination (¹²⁵I) : Tracks metabolic pathways in vitro.

- Fluorescence Quenching : Paired with iridium polypyridyl complexes, Stern-Volmer analysis quantifies electron-transfer efficiency in photocatalytic systems .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。